2-Chloro-4-ethynyl-benzenesulfonamide 2-Chloro-4-ethynyl-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13737403
InChI: InChI=1S/C8H6ClNO2S/c1-2-6-3-4-8(7(9)5-6)13(10,11)12/h1,3-5H,(H2,10,11,12)
SMILES: C#CC1=CC(=C(C=C1)S(=O)(=O)N)Cl
Molecular Formula: C8H6ClNO2S
Molecular Weight: 215.66 g/mol

2-Chloro-4-ethynyl-benzenesulfonamide

CAS No.:

Cat. No.: VC13737403

Molecular Formula: C8H6ClNO2S

Molecular Weight: 215.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-ethynyl-benzenesulfonamide -

Specification

Molecular Formula C8H6ClNO2S
Molecular Weight 215.66 g/mol
IUPAC Name 2-chloro-4-ethynylbenzenesulfonamide
Standard InChI InChI=1S/C8H6ClNO2S/c1-2-6-3-4-8(7(9)5-6)13(10,11)12/h1,3-5H,(H2,10,11,12)
Standard InChI Key GLFNEXSYSHJTEF-UHFFFAOYSA-N
SMILES C#CC1=CC(=C(C=C1)S(=O)(=O)N)Cl
Canonical SMILES C#CC1=CC(=C(C=C1)S(=O)(=O)N)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure derives from a benzene ring with three distinct substituents:

  • A chlorine atom at the 2-position, imparting electron-withdrawing effects.

  • An ethynyl group (-C≡CH) at the 4-position, introducing sp-hybridized carbon atoms capable of π-bond interactions.

  • A sulfonamide group (-SO2NH2) at the 1-position, contributing polarity and hydrogen-bonding potential.

The molecular formula is C8H6ClNO2S, with a molecular weight of 215.52 g/mol. The spatial arrangement of these groups influences electronic distribution, solubility, and intermolecular interactions .

Electronic and Steric Effects

  • Chlorine: Enhances electrophilic substitution resistance and stabilizes adjacent charges via inductive effects.

  • Ethynyl: Introduces linear geometry and π-electron density, facilitating conjugation with the aromatic ring.

  • Sulfonamide: Acts as a strong electron-withdrawing group, reducing ring electron density and enhancing acidity of the NH2 protons (pKa ≈ 10–12) .

Synthesis and Manufacturing Processes

Sonogashira Coupling

A plausible route involves Sonogashira cross-coupling between 2-chloro-4-iodo-benzenesulfonamide and terminal alkynes (e.g., trimethylsilylacetylene), followed by desilylation . This method, widely used in aryl halide functionalization, offers regioselectivity and mild reaction conditions.

Example Protocol:

  • React 2-chloro-4-iodo-benzenesulfonamide with trimethylsilylacetylene using Pd(PPh3)4/CuI catalysis.

  • Deprotect the silyl group via fluoride ions (e.g., TBAF) to yield the terminal alkyne .

Alkylation of Sulfonamide Precursors

Alternative methods adapt strategies from benzenesulfonamide derivatization, such as alkylation with propargyl bromides. For instance, the reaction of 2-chloro-benzenesulfonamide with 4-bromo-1-butyne in the presence of NaH generates the ethynyl derivative .

Reaction Conditions:

  • Solvent: 1,2-Dimethoxyethane or THF.

  • Base: Sodium hydride (60% dispersion in oil).

  • Temperature: 0–25°C .

Challenges in Synthesis

  • Ethynyl Group Stability: Terminal alkynes are prone to oxidation and polymerization, necessitating inert atmospheres (N2/Ar) and low temperatures during synthesis .

  • Regioselectivity: Competing substitutions may occur at ortho/para positions, requiring directing groups or protective strategies .

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for 2-chloro-4-ethynyl-benzenesulfonamide are unavailable, analogs suggest:

  • Melting Point: Estimated 120–140°C (elevated due to sulfonamide polarity vs. 45–47°C for 4-chlorophenylacetylene) .

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but poor in water (<1 mg/mL) .

  • Density: ~1.4–1.6 g/cm³ (similar to sulfonamide derivatives) .

Spectroscopic Characterization

  • IR Spectroscopy:

    • ν(C≡C) stretch: ~2100–2260 cm⁻¹.

    • ν(SO2) asymmetric/symmetric: 1360 cm⁻¹ and 1160 cm⁻¹ .

  • ¹H NMR (CDCl3):

    • Ethynyl proton: δ 2.8–3.0 (singlet, 1H).

    • Aromatic protons: δ 7.2–7.8 (multiplet, 3H).

    • NH2 protons: δ 5.5–6.5 (broad, 2H) .

Biological Activity and Applications

Pharmaceutical Relevance

Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase). The ethynyl group may enable click chemistry modifications for drug-targeting applications.

Stability and Degradation Pathways

Thermal Decomposition

  • Oxidation: Forming carboxylic acids or diketones.

  • Polymerization: Under heat or light, yielding insoluble residues .

Hydrolytic Sensitivity

The sulfonamide group is resistant to hydrolysis, but extreme pH conditions (pH <2 or >12) may cleave the S-N bond, releasing sulfonic acids and amines .

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm.

  • GC-MS: Limited utility due to low volatility but applicable for degradation product analysis .

X-ray Crystallography

Single-crystal analysis (if available) resolves bond lengths and angles, confirming the planar sulfonamide group and linear ethynyl geometry .

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